molecular formula C13H13NO2 B1352295 N-(6-methoxynaphthalen-1-yl)acetamide

N-(6-methoxynaphthalen-1-yl)acetamide

Cat. No.: B1352295
M. Wt: 215.25 g/mol
InChI Key: HWCBHRKLFWUFOM-UHFFFAOYSA-N
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Description

Significance of Naphthalenic Acetamide (B32628) Scaffolds in Chemical Research

The naphthalene (B1677914) scaffold is a cornerstone in medicinal and materials chemistry. ontosight.ai This bicyclic aromatic hydrocarbon system serves as a versatile platform for the development of novel compounds with a wide spectrum of biological activities. ekb.eg The fusion of two benzene (B151609) rings provides a rigid, planar, and lipophilic structure that can be readily functionalized to interact with various biological targets.

Naphthalene derivatives have been extensively investigated and have shown a remarkable range of pharmacological properties, including:

Anticancer activity researchgate.net

Anti-inflammatory properties nih.gov

Antimicrobial effects ekb.eg

Antiviral applications

Anti-neurodegenerative potential ekb.eg

The acetamide group, when attached to the naphthalene ring, introduces a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological macromolecules such as enzymes and receptors. The exploration of naphthalenic acetamide derivatives continues to be an active area of research, with studies focusing on the synthesis of novel compounds for potential therapeutic use, such as cholinesterase inhibitors and antimicrobials. researchgate.net

Historical Perspective of Research on N-(6-methoxynaphthalen-1-yl)acetamide and Related Structures

The history of naphthalene chemistry dates back to the early 19th century, with its initial discovery reported in 1819 and its chemical formula determined by Michael Faraday in 1826. ekb.eg Since then, the functionalization of the naphthalene core has been a subject of intense study.

While specific historical research focused solely on this compound is not well-documented in publicly available literature, the historical context can be inferred from research on closely related structures. For instance, methoxynaphthalene derivatives have been subjects of scientific inquiry for decades. Research in the early 1980s explored the synthesis of 2-methoxynaphthalene (B124790) derivatives as potential anti-inflammatory agents, building upon the success of related compounds like Naproxen (B1676952). nih.gov

Furthermore, synthetic routes to key precursors, such as 2-acetyl-6-methoxynaphthalene, were established and refined over many years, highlighting the long-standing interest in accessing the 6-methoxynaphthalene scaffold for further chemical elaboration. orgsyn.org These historical efforts laid the groundwork for the synthesis and availability of a wide array of naphthalene-based compounds, including this compound, for contemporary research.

Current Research Landscape and Academic Relevance of this compound

In the current research landscape, the academic relevance of this compound is primarily as a synthetic intermediate or a member of a compound library for screening purposes. The ongoing interest in naphthalene derivatives for drug discovery and materials science ensures a continued demand for diverse, functionalized naphthalenic building blocks. researchgate.net

Contemporary research continues to uncover new potential for naphthalene-based molecules. Recent studies have focused on:

Anticancer Agents: Novel 6-methoxynaphthalene derivatives are being synthesized and evaluated for their potential antiproliferative activities against various cancer cell lines. researchgate.net

Antimicrobial Compounds: Substituted naphthalen-1-yl acetic acid and propanamide derivatives have been synthesized and tested for their antibacterial and antifungal properties. nih.govresearchgate.net

Enzyme Inhibition: N-(naphthalen-1-yl)acetamide structures are being investigated as potential inhibitors for enzymes like butyrylcholinesterase, which is relevant in the study of neurodegenerative diseases. researchgate.net

Advanced Materials: The unique photophysical properties of the naphthalene ring system make its derivatives, such as certain N-(naphthalen-2-yl)acetamide compounds, useful as fluorescent dyes. nih.gov

The availability of this compound allows researchers to incorporate the 6-methoxy-1-acetamido-naphthalene scaffold into novel, more complex molecules, contributing to the expansion of chemical space in drug discovery and materials science.

For comparative purposes, the computed properties of a structural isomer, 2-(7-methoxynaphthalen-1-yl)acetamide, are provided below.

PropertyValue (for 2-(7-methoxynaphthalen-1-yl)acetamide)
Molecular Weight215.25 g/mol nih.gov
XLogP32.4 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(6-methoxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H13NO2/c1-9(15)14-13-5-3-4-10-8-11(16-2)6-7-12(10)13/h3-8H,1-2H3,(H,14,15)

InChI Key

HWCBHRKLFWUFOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthetic Methodologies for N 6 Methoxynaphthalen 1 Yl Acetamide

Retrosynthetic Analysis of N-(6-methoxynaphthalen-1-yl)acetamide

A logical retrosynthetic analysis of this compound begins with the disconnection of the most accessible bond, which is the amide C-N bond. This disconnection simplifies the target molecule into two primary synthons: a nucleophilic amine, 6-methoxy-1-naphthylamine, and an electrophilic acetyl group source, such as acetyl chloride or acetic anhydride (B1165640).

This primary disconnection suggests that the most direct synthetic approach involves the acylation of 6-methoxy-1-naphthylamine. Further retrosynthetic analysis can be applied to the 6-methoxy-1-naphthylamine precursor itself. This intermediate can be conceptually derived from either 1-bromo-6-methoxynaphthalene through a C-N bond-forming cross-coupling reaction or from 6-methoxy-1-nitronaphthalene via reduction of the nitro group. Each of these precursors, in turn, can be traced back to simpler, commercially available naphthalene (B1677914) derivatives.

Established Synthetic Routes for this compound and its Analogues

Several synthetic strategies can be employed for the synthesis of the target molecule and its analogues, primarily revolving around the formation of the amide bond and the introduction of substituents on the naphthalene core.

Amide Bond Formation Strategies

The most direct and widely employed method for constructing the acetamide (B32628) functionality is the N-acetylation of the corresponding amine precursor, 6-methoxy-1-naphthylamine. This transformation is typically achieved by reacting the amine with an acetylating agent.

A common and efficient method involves the use of acetic anhydride, often under solvent-free conditions or in a suitable solvent like acetic acid. nih.govgoogle.com The reaction can be conducted at moderate temperatures, and in many cases, proceeds with high conversion and selectivity to afford the desired N-acetylated product. researchgate.net Alternatively, acetyl chloride can be used as the acylating agent, usually in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. For instance, the acylation of various amines and anilines with chloroacetyl chloride in acetic acid is a well-established procedure that can lead to good yields of the corresponding N-aryl acetamides. google.com While these methods are generally high-yielding, they require the prior synthesis of the key amine intermediate.

Naphthalene Core Functionalization Approaches

The synthesis of the crucial intermediate, 6-methoxy-1-naphthylamine, relies on the effective functionalization of the naphthalene core. Two principal strategies have emerged for this purpose:

Reduction of a Nitro Intermediate: A classical approach involves the nitration of a suitable methoxynaphthalene precursor to introduce a nitro group at the C1 position, followed by its reduction to the primary amine. The nitration of naphthalene derivatives can be achieved using a mixture of concentrated nitric and sulfuric acids. researchgate.netguidechem.com The resulting 6-methoxy-1-nitronaphthalene can then be reduced to 6-methoxy-1-naphthylamine using various reducing agents, such as catalytic hydrogenation over platinum or palladium catalysts.

Palladium-Catalyzed C-N Cross-Coupling: A more modern and versatile approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. In this context, 1-bromo-6-methoxynaphthalene can be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield 6-methoxy-1-naphthylamine. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide). The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of aryl amines.

Synthesis via Trifluoroacetamide (B147638) Intermediates

The trifluoroacetamide group can serve as a protecting group for the amine functionality during multi-step syntheses. A plausible, though not explicitly documented for this specific molecule, synthetic route would involve the trifluoroacetylation of 6-methoxy-1-naphthylamine. This protection could be useful if further chemical modifications on the naphthalene ring were required under conditions that are incompatible with a free amino or acetamido group.

The trifluoroacetylation can be achieved by reacting the amine with trifluoroacetic anhydride or ethyl trifluoroacetate. The resulting N-(6-methoxynaphthalen-1-yl)-2,2,2-trifluoroacetamide is generally stable to a range of reaction conditions. The deprotection of the trifluoroacetamide to regenerate the free amine is typically accomplished under mild basic conditions, for example, using potassium carbonate in methanol/water, or via reduction with sodium borohydride. Following deprotection, the resulting 6-methoxy-1-naphthylamine would then be acetylated as described in section 2.2.1 to yield the final product.

Synthesis of Key Precursors and Building Blocks

6-methoxy-1-nitronaphthalene: This precursor can be synthesized by the nitration of 1-methoxynaphthalene. However, nitration of substituted naphthalenes can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions and purification.

1-bromo-6-methoxynaphthalene: This aryl bromide is a key building block for the Buchwald-Hartwig amination route. Its synthesis can be achieved from 6-bromo-1-hydroxynaphthalene (B1281769) by etherification with a methylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate.

6-methoxy-1-naphthylamine: As previously discussed, this central intermediate is prepared either by the reduction of 6-methoxy-1-nitronaphthalene or via the Buchwald-Hartwig amination of 1-bromo-6-methoxynaphthalene.

Comparative Analysis of Synthetic Efficiency and Yields

Route Key Reaction Precursor(s) Typical Yields Advantages Disadvantages
Route A Direct Acetylation6-methoxy-1-naphthylamine, Acetic AnhydrideHigh (>90% for acetylation step) researchgate.netHigh-yielding final step, simple procedure.Requires synthesis of the amine precursor.
Route B Nitration-Reduction1-methoxynaphthaleneModerate to Good (Nitration can produce isomers, reduction is usually high-yielding) guidechem.comUtilizes classical, well-understood reactions.Nitration can lack regioselectivity, use of strong acids.
Route C Buchwald-Hartwig Amination1-bromo-6-methoxynaphthaleneGood to High (60-96% for similar couplings)High regioselectivity, good functional group tolerance.Requires synthesis of the bromo-precursor, use of expensive palladium catalysts and ligands.

Interactive Data Table of Synthetic Routes

Click to view interactive data
RouteKey ReactionPrecursor(s)Typical YieldsAdvantagesDisadvantages
Route ADirect Acetylation6-methoxy-1-naphthylamine, Acetic AnhydrideHigh (>90% for acetylation step)High-yielding final step, simple procedure.Requires synthesis of the amine precursor.
Route BNitration-Reduction1-methoxynaphthaleneModerate to Good (Nitration can produce isomers, reduction is usually high-yielding)Utilizes classical, well-understood reactions.Nitration can lack regioselectivity, use of strong acids.
Route CBuchwald-Hartwig Amination1-bromo-6-methoxynaphthaleneGood to High (60-96% for similar couplings)High regioselectivity, good functional group tolerance.Requires synthesis of the bromo-precursor, use of expensive palladium catalysts and ligands.

Spectroscopic Characterization and Structural Elucidation of N 6 Methoxynaphthalen 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of N-(6-methoxynaphthalen-1-yl)acetamide, distinct signals are expected for each unique proton in the molecule. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position and the electronic influence of the methoxy (B1213986) and acetamide (B32628) substituents.

The methoxy group (-OCH₃) protons would present as a sharp singlet, typically around 3.9-4.0 ppm. The methyl protons of the acetamide group (-COCH₃) would also appear as a singlet, but further upfield, generally in the range of 2.1-2.3 ppm. The amide proton (N-H) would show a broad singlet, with a chemical shift that can vary significantly (typically 8.0-9.5 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-COCH₃ 2.1 - 2.3 Singlet
-OCH₃ 3.9 - 4.0 Singlet
Aromatic-H 7.0 - 8.5 Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the acetamide group is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm. The ten carbons of the naphthalene ring would appear between approximately 105 and 158 ppm. The carbon attached to the methoxy group (C-6) would be significantly deshielded, appearing near the upper end of this range (around 157-158 ppm), while the carbon attached to the nitrogen (C-1) would also be downfield.

The methoxy carbon (-OCH₃) would resonate around 55-56 ppm, and the acetamide methyl carbon (-COCH₃) would be found in the upfield region, typically around 24-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COCH₃ 24 - 25
-OCH₃ 55 - 56
Aromatic-C 105 - 136
Aromatic C-O 157 - 158

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, sharp absorption band for the amide N-H stretching vibration is expected around 3300-3250 cm⁻¹. The carbonyl (C=O) stretching of the secondary amide (Amide I band) would appear as a strong, sharp peak around 1670-1650 cm⁻¹.

The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the naphthalene ring would produce a series of bands in the 1600-1450 cm⁻¹ region. The characteristic C-O stretching of the aryl ether (methoxy group) would result in a strong band around 1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3250 Medium-Strong
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2950 - 2850 Medium
C=O Stretch (Amide I) 1670 - 1650 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Variable
N-H Bend (Amide II) 1550 - 1510 Medium

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₃NO₂), the calculated molecular weight is approximately 215.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 215.

The fragmentation pattern would provide further structural information. A common fragmentation pathway for N-acylnaphthalenes is the cleavage of the amide bond. This could lead to the formation of a key fragment ion corresponding to the 6-methoxynaphthylamine cation [C₁₁H₁₀NO]⁺ at m/z 172, resulting from the loss of an acetyl radical (•COCH₃, 43 Da). Another characteristic fragmentation would be the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion to give a fragment at m/z 173, corresponding to the 6-methoxy-1-aminonaphthalene radical cation.

X-ray Crystallography for Solid-State Structure Determination

While solution-state structure is determined by NMR, X-ray crystallography provides the definitive solid-state structure of a compound. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound. It would also reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds.

A crystallographic study would likely show the naphthalene ring system to be largely planar, with the acetamide group potentially twisted out of the plane of the ring. A key feature would be the presence of intermolecular hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures in the solid state. Although no specific crystal structure data for this compound has been published, analysis of similar structures suggests these features would be present.

Based on a comprehensive search of available scientific literature, detailed crystallographic data for the specific compound This compound is not publicly available. Therefore, a specific analysis of its crystal packing and intermolecular interactions, as requested, cannot be provided at this time.

Scientific research into the crystal structures of chemical compounds is highly specific. While studies have been conducted on numerous other naphthalene and acetamide derivatives, the unique three-dimensional arrangement of molecules in the solid state is determined by the exact molecular structure of the compound . Factors such as the position of substituent groups on the naphthalene ring and the conformation of the acetamide side chain play a critical role in dictating the intermolecular forces that govern crystal packing.

General principles of intermolecular interactions in similar molecules often include:

Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). In the solid state, it is highly probable that molecules of this compound would be linked by intermolecular N-H···O=C hydrogen bonds, potentially forming chains or dimeric motifs.

π-π Stacking: The electron-rich naphthalene ring system is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules arrange themselves in a parallel or offset fashion. These interactions are a significant cohesive force in the crystals of many aromatic compounds.

Without experimental data from X-ray crystallography for this compound, any discussion of its specific crystal packing, including unit cell parameters, space group, and the precise geometry of its intermolecular interactions, would be speculative. Such an analysis requires dedicated synthesis and crystallographic study of this particular compound.

Computational and Theoretical Investigations of N 6 Methoxynaphthalen 1 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecular systems. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311G++(d,p) are frequently employed to model the electronic and structural characteristics of organic molecules, including various acetamide (B32628) derivatives. researchgate.neteurjchem.comnih.gov

ParameterPredicted Value
Bond Lengths (Å)
C=O (amide)~ 1.23
C-N (amide)~ 1.36
N-C (naphthalene)~ 1.41
C-O (methoxy)~ 1.37
**Bond Angles (°) **
O=C-N~ 122
C-N-C~ 125
C-O-C~ 118
Dihedral Angles (°)
C(naphthyl)-N-C=O~ 175-180
Table 1: Predicted Optimized Geometrical Parameters for N-(6-methoxynaphthalen-1-yl)acetamide. These values are representative and based on DFT calculations of similar acetamide and naphthalene-containing molecules. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. eurjchem.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxynaphthalene ring system, while the LUMO may be distributed across the acetamide group and the naphthalene (B1677914) core. This distribution facilitates intramolecular charge transfer (ICT), a key property for many functional organic materials. researchgate.netnih.gov

OrbitalEnergy (eV)Description
HOMO ~ -5.8Electron-donating orbital, localized on the methoxynaphthalene moiety.
LUMO ~ -1.2Electron-accepting orbital, distributed over the naphthalene and acetamide groups.
Energy Gap (ΔE) ~ 4.6Indicates high kinetic stability and significant energy for electronic excitation.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound. Values are typical for similar aromatic amide compounds as determined by DFT calculations. eurjchem.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP is color-coded: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are attractive to nucleophiles. researchgate.net Green and yellow represent areas of intermediate potential.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, govern the self-assembly of molecules in the solid state, influencing crystal packing and physical properties. nih.gov Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular contacts in a crystal lattice. mdpi.comresearchgate.net

Intermolecular ContactPredicted Contribution (%)Description
H···H~ 40-55%Represents the most abundant, though weaker, van der Waals interactions. researchgate.net
O···H / H···O~ 20-30%Corresponds to strong N-H···O hydrogen bonds, crucial for crystal packing. nih.govresearchgate.net
C···H / H···C~ 15-25%Indicates weaker C-H···O or C-H···π interactions. nih.govmdpi.com
C···C~ 3-8%Suggests the presence of π–π stacking between naphthalene rings.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound, based on analyses of similar compounds. nih.govresearchgate.netnih.govmdpi.com

Solvent Effects on Molecular Properties and Conformation

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEFPCM), are used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.netgaussian.com

These calculations can predict how properties like molecular geometry, dipole moment, and electronic transition energies change from the gas phase to a solution. For polar molecules like this compound, increasing solvent polarity is expected to lead to greater stabilization of the ground state, an increased dipole moment, and shifts in the HOMO-LUMO energy gap. These solvatochromic effects are critical for understanding the molecule's behavior in different chemical processes and for interpreting experimental data, such as UV-Vis spectra, obtained in solution. researchgate.net

PropertyGas Phase (ε=1)Dichloromethane (ε=8.9)Water (ε=78.4)
Dipole Moment (Debye) ~ 3.5 D~ 4.8 D~ 5.5 D
HOMO-LUMO Gap (eV) ~ 4.6 eV~ 4.5 eV~ 4.4 eV
Table 4: Predicted Solvent Effects on Key Molecular Properties of this compound. Values illustrate the expected trend of increasing dipole moment and decreasing energy gap with rising solvent polarity.

Advanced Topological Analyses of Electron Density (e.g., QTAIM, ELF, LOL, RDG)

To gain deeper insight into the nature of chemical bonds and non-covalent interactions, advanced topological analyses of the electron density are employed. researchgate.net These methods move beyond simple orbital descriptions to characterize bonding based on the scalar and vector fields of the electron density itself.

Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Bader, analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ). researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can classify interactions. The values of ρ and ∇²ρ at a BCP characterize the bond: high ρ and negative ∇²ρ are typical of covalent bonds (shared interactions), while low ρ and positive ∇²ρ indicate closed-shell interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a visual map of electron pair localization in a molecule. ijasret.com They reveal the spatial regions corresponding to covalent bonds, lone pairs, and atomic cores. nih.gov For this compound, ELF and LOL analysis would clearly delineate the C=O, C-N, and C-C covalent bonds, as well as the lone pairs on the oxygen and nitrogen atoms, providing a clear, intuitive picture of the molecule's electronic structure. ijasret.com

Reduced Density Gradient (RDG): The RDG is a powerful tool for visualizing non-covalent interactions in real space. nih.gov An NCI (Non-Covalent Interaction) plot is generated by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. researchgate.netscielo.org.mx This results in 3D isosurfaces that identify different types of interactions: strong, attractive interactions like hydrogen bonds appear as blue surfaces, weak van der Waals interactions are green, and steric repulsion is shown in red. researchgate.netnih.gov This analysis would visually confirm the N-H···O hydrogen bonds and weaker C-H···π interactions within the molecular system. scielo.org.mx

Analysis MethodInformation Provided
QTAIM Characterizes the nature and strength of chemical bonds (covalent vs. non-covalent) based on electron density topology at bond critical points. researchgate.net
ELF / LOL Visualizes regions of high electron pair probability, identifying covalent bonds and lone pairs. ijasret.com
RDG / NCI Maps and color-codes non-covalent interactions in real space, distinguishing between hydrogen bonds (blue), van der Waals forces (green), and steric repulsion (red). nih.govresearchgate.net
Table 5: Summary of Advanced Topological Analyses and Their Applications.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful framework for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These theoretical investigations are crucial for understanding the molecule's electronic structure and vibrational modes, which govern its interaction with electromagnetic radiation.

The predictive process typically begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory. A common and robust approach involves the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination offers a good balance between computational cost and accuracy for many organic molecules. Once the optimized, lowest-energy structure is obtained, further calculations can be performed to predict spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is a fundamental technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are typically performed using the same DFT level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted shifts help in the assignment of complex experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

Atom Position Predicted Chemical Shift (ppm)
NH (amide) 8.5 - 9.5
CH₃ (methoxy) 3.9 - 4.1
CH₃ (acetyl) 2.2 - 2.4

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

Atom Position Predicted Chemical Shift (ppm)
C=O (amide) 168 - 172
Naphthalene C-O 155 - 159
Naphthalene C-N 138 - 142
Aromatic C 110 - 135
CH₃ (methoxy) 55 - 58

Predicted Vibrational Frequencies (FT-IR)

Theoretical vibrational analysis predicts the frequencies and intensities of fundamental vibrational modes of a molecule. These calculations are essential for interpreting experimental Fourier-Transform Infrared (FT-IR) spectra. nih.gov Following geometry optimization, a frequency calculation is performed. The resulting theoretical wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculation and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. The analysis of the potential energy distribution (PED) is also performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or wagging of particular bonds or functional groups. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

Predicted Frequency (cm⁻¹) (Scaled) Vibrational Mode Assignment
~3300 ν(N-H) N-H stretching
~3050 ν(C-H) Aromatic C-H stretching
~2950 ν(C-H) Methyl C-H stretching
~1670 ν(C=O) Amide I band (C=O stretching)
~1580 ν(C=C) Aromatic C=C stretching
~1250 ν(C-O) Aryl-O stretching

Predicted Electronic Transitions (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This calculation provides information about the electronic transitions between molecular orbitals, yielding the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). nih.gov These predictions are valuable for understanding the electronic structure and chromophores within the molecule. The calculations are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions.

Table 4: Predicted UV-Vis Absorption for this compound Calculated using TD-DFT at the B3LYP/6-311++G(d,p) level of theory.

Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contribution
~320 > 0.1 π → π*
~280 > 0.1 π → π*

These computational predictions provide a detailed, atomistic-level understanding of the spectroscopic characteristics of this compound. While they are theoretical in nature, they serve as an invaluable guide for the analysis of experimental spectra and contribute to a comprehensive structural and electronic characterization of the compound.

Structure Activity Relationship Sar Studies of N 6 Methoxynaphthalen 1 Yl Acetamide and Its Derivatives

Rational Design and Synthesis of Naphthalenic Acetamide (B32628) Libraries

The rational design of naphthalenic acetamide libraries often begins with a known active compound or a pharmacophore model. frontiersin.orguaeu.ac.ae Molecular modeling and computational analysis are frequently employed to design chemical templates that are then synthesized to explore the structure-activity relationships. frontiersin.orguaeu.ac.ae The synthesis of these libraries involves versatile chemical strategies that allow for the introduction of diverse functional groups at various positions on the naphthalene (B1677914) ring and the acetamide moiety.

A common synthetic approach starts from a substituted naphthalene precursor, such as 2-acetyl-6-aminonaphthalene. This starting material can undergo a series of reactions, including acetylation and nitration, to produce derivatives like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. nih.gov Another strategy involves condensing a naphthoyl chloride, for example, 6-methoxy-2-naphthoyl chloride, with various amines to create a library of N-substituted carboxamides. researchgate.net For instance, a novel class of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides was synthesized by condensing 6-methoxy-2-naphthoyl chloride with different 3-(heteroaryl)propyl amines. researchgate.net

Influence of Naphthalene Substituent Patterns on Bioactivity

The substitution pattern on the naphthalene core is a critical determinant of the biological activity of N-(6-methoxynaphthalen-1-yl)acetamide derivatives. The nature, position, and electronic properties of substituents can profoundly influence ligand-receptor interactions, affinity, and functional activity. nih.govmdpi.com Naphthalene is a particularly interesting moiety for these studies because it offers more positions for substitution compared to a simple benzene (B151609) ring, allowing for a more nuanced exploration of substituent effects. nih.govmdpi.comresearchgate.net

The interaction between substituents can be categorized as inductive and resonance effects. mdpi.com In para-type disubstituted naphthalenes (e.g., 1,4- or 2,6-), both inductive and resonance interactions are significant, whereas in meta-type structures, the interactions are primarily inductive. nih.govmdpi.com Studies have shown that the presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the bioactivity of the entire molecule. acs.orgmdpi.com For instance, trifluoromethyl groups, being strongly electron-withdrawing, have been shown to significantly increase the sensitivity of the naphthalene system to the effects of other substituents. nih.govmdpi.com

The position of the methoxy (B1213986) group on the naphthalene ring is a key factor in determining the biological activity of these compounds. SAR studies of naphthalenic analogues of melatonin (B1676174) have provided valuable insights into the importance of this specific structural feature. nih.gov In a series of compounds designed as melatonin receptor ligands, the presence and location of the methoxy group were found to be crucial for receptor affinity. nih.gov

While the primary focus is on the 6-methoxy isomer, the 7-methoxy positional isomer, as seen in the compound 2-(7-methoxynaphthalen-1-yl)acetamide, represents a key comparison point. nih.gov In the development of melatonin receptor ligands, modifications involving the methoxy group were explored. One significant finding was that the complete removal of the 7-methoxy group in a series of naphthalenic analogues led to a decrease in affinity for the melatonin receptor, but interestingly, it also resulted in the discovery of the first antagonist in that series. nih.gov This highlights that while a methoxy group may be important for agonist activity, its specific position (or absence) can switch the pharmacological profile of the compound entirely. The subtle shift from the 6- to the 7-position can alter the molecule's orientation within the receptor binding pocket, affecting key interactions with amino acid residues.

Compound/ModificationBioactivity ImplicationReference
7-methoxy naphthalenic analoguesMethoxy group considered important for melatonin receptor affinity. nih.gov
Deletion of 7-methoxy groupDecreased receptor affinity but led to the first antagonist in the series. nih.gov
2-(7-methoxynaphthalen-1-yl)acetamidePositional isomer for SAR comparison. nih.gov

Modifications to the acetamide group of N-(naphthalen-1-yl)acetamide derivatives are a cornerstone of SAR studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The acetamide moiety offers several points for chemical modification, including the nitrogen atom and the acetyl group itself.

Introducing various substituents on the nitrogen atom of the amide can significantly impact bioactivity. For example, in a study targeting the P2Y14 receptor, a series of N-substituted-acetamide derivatives were designed and synthesized. nih.gov The research found that specific substitutions, such as an N-(1H-benzo[d]imidazol-6-yl) group, resulted in highly potent antagonists. nih.gov Similarly, linking polymethyl-substituted piperidines to a 6-methoxynaphthalen-1-yl moiety via an alkyl chain attached to the nitrogen was explored to investigate activity at sigma receptors. nih.gov These examples underscore how the N-substituent can be tailored to target specific receptors and modulate activity.

Furthermore, the acetyl part of the moiety can be altered. For instance, replacing the terminal methyl group with larger or more functionalized groups can probe the steric and electronic requirements of the binding pocket. The synthesis of related compounds like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide also provides insight into the chemical feasibility of modifying the naphthalene core in conjunction with the acetamide side chain. nih.gov

Modification on Acetamide MoietyExample Compound ClassTarget/Activity StudiedReference
N-substitutionN-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamideP2Y14 Receptor Antagonism nih.gov
N-alkylation with cyclic aminesN-(6-methoxynaphthalen-1-yl)alkyl derivatives of polymethylpiperidinesSigma Receptor Agonism/Antagonism nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.commdpi.com This approach is fundamental in drug design for predicting the activity of novel molecules and optimizing lead compounds. scienceforecastoa.com The process involves calculating molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. scienceforecastoa.commdpi.com

For naphthalenic acetamides, QSAR models can help elucidate the key structural features that govern their bioactivity. For instance, models could correlate the Hammett constants of substituents on the naphthalene ring with the observed biological response to quantify electronic effects. nih.gov Similarly, descriptors for hydrophobicity (e.g., logP) and steric bulk (e.g., Taft steric parameters) of substituents on both the naphthalene ring and the acetamide moiety can be incorporated into the QSAR equation. scienceforecastoa.comnih.gov

The U.S. Environmental Protection Agency's ECOSAR model, for example, has been used to predict the toxicity of naphthenic acids, a related class of compounds, demonstrating the utility of QSAR in predicting biological outcomes based on structural features like the number of carbon rings and alkyl chain length. nih.govresearchgate.net For this compound derivatives, a QSAR model could reveal, for example, that increased hydrophobicity in a particular region of the molecule enhances activity, while steric bulk at another position is detrimental. These predictive models serve as a valuable guide for the rational design of new, more potent analogues. mdpi.com

Bioisosteric Modifications and Their SAR Implications

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of this compound derivatives, this often involves modifying the acetamide linker.

A key study on naphthalenic analogues of melatonin explored the replacement of the amide function with various bioisosteres. nih.gov While most of these structural modifications led to a decrease in affinity for the melatonin receptor, the replacement of the acetamide with an N-n-propyl urea (B33335) group resulted in a very potent ligand. nih.gov This demonstrates that while the acetamide group is a key feature, certain bioisosteric replacements can be highly beneficial. Ureas, thioamides, and other amide isosteres can alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule, leading to significant changes in its SAR profile.

The goal of such modifications is to fine-tune the interactions with the molecular target. A successful bioisosteric replacement can enhance binding affinity, convert an agonist to an antagonist, or improve metabolic stability by replacing a labile group. nih.gov

Bioisosteric ReplacementEffect on BioactivityReference
Replacement of amide with other groupsGenerally decreased affinity for melatonin receptor. nih.gov
Replacement of amide with N-n-propyl ureaResulted in a very potent ligand at the melatonin receptor. nih.gov

Pharmacophore Identification for Molecular Targets

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. patsnap.com A pharmacophore model is an abstract representation that includes features like hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged groups. patsnap.comdovepress.com This tool is crucial for designing new ligands with predetermined affinities and for virtual screening of compound libraries to find new active molecules. patsnap.comnih.gov

For derivatives of this compound, pharmacophore models have been developed based on their interaction with specific biological targets. For example, a pharmacophore model for 5-HT₇ receptor antagonists was developed and validated using naphtholactam derivatives. This model consisted of five key features: a positive ionizable atom, a hydrogen-bond acceptor, and three hydrophobic regions. nih.gov In another instance, a pharmacophore for chemosensitizing activity was developed, which then guided the synthesis of a series of substituted 6-methoxynaphthalene-2-carboxamides. researchgate.net

These models are generated either based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). patsnap.comnih.gov The identified pharmacophore for a series of naphthalenic acetamides would typically highlight the naphthalene ring as a hydrophobic or aromatic feature, the methoxy group's oxygen as a hydrogen bond acceptor, and the amide group's N-H and C=O as hydrogen bond donor and acceptor sites, respectively. researchgate.net This abstract map of interactions provides a powerful blueprint for the design of new and improved molecules. nih.gov

Mechanistic Investigations of Biological Activities of N 6 Methoxynaphthalen 1 Yl Acetamide

Mechanisms of Antimicrobial Action

While direct studies on the antimicrobial mechanisms of N-(6-methoxynaphthalen-1-yl)acetamide are limited, research on related acetamide (B32628) and naphthalene-containing compounds provides insights into potential pathways of action against bacteria and fungi.

Studies on Antibacterial Efficacy and Mechanism

The antibacterial potential of acetamide derivatives has been an area of active investigation. Generally, these compounds are thought to exert their antibacterial effects through various mechanisms, including the disruption of essential cellular processes. For instance, some acetamide derivatives have been shown to interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. nih.gov By inhibiting this enzyme, these compounds can halt bacterial proliferation. Another potential mechanism involves the inhibition of bacterial kinases, which play a vital role in signal transduction and metabolic pathways. nih.gov

Furthermore, the formation of biofilms, which are communities of bacteria encased in a protective matrix, is a significant factor in bacterial virulence and resistance to antibiotics. nih.gov Some novel acetamide derivatives have demonstrated promising antibiofilm activity, suggesting that they may interfere with the signaling pathways or the production of extracellular polymeric substances that are essential for biofilm integrity. nih.gov The 2-mercaptobenzothiazole (B37678) moiety, when incorporated into acetamide structures, has been noted for its contribution to antibacterial activity. nih.gov It is plausible that this compound could share some of these mechanisms, although specific studies are required for confirmation.

Studies on Antifungal Efficacy and Mechanism

The investigation into the antifungal properties of acetamide and naphthalene (B1677914) derivatives has revealed several potential mechanisms of action. A primary target for many antifungal agents is the fungal cell membrane, and specifically, the biosynthesis of ergosterol (B1671047), a key component that maintains membrane fluidity and integrity. scielo.brnih.gov Inhibition of enzymes involved in the ergosterol biosynthesis pathway, such as C-14-α-demethylase, can lead to the accumulation of toxic sterol intermediates and disrupt membrane function. scielo.br

Another proposed mechanism for some antifungal acetamides is the inhibition of DNA synthesis. scielo.brresearchgate.net This can occur through the targeting of enzymes like thymidylate synthase, which is essential for the production of nucleotides required for DNA replication. scielo.brresearchgate.net Additionally, the ability of a compound to bind directly to ergosterol in the fungal plasma membrane represents another potential mode of antifungal action, leading to membrane destabilization and leakage of cellular contents. scielo.brresearchgate.net While these mechanisms have been identified for other acetamide compounds, their specific relevance to this compound warrants further investigation.

Mechanisms of Antiproliferative and Anticancer Effects

The antiproliferative and anticancer activities of this compound and its analogs have been more extensively studied, with a particular focus on their ability to inhibit specific enzymes and modulate cellular pathways involved in cancer progression.

Inhibition of Specific Enzyme Targets (e.g., AKR1C3, COX, Axl Kinase)

A significant body of research has focused on the inhibition of aldo-keto reductase 1C3 (AKR1C3) by naphthalene-based compounds. nih.govnih.govresearchgate.net AKR1C3 is an enzyme that is overexpressed in several cancers, including prostate and breast cancer, and plays a crucial role in the biosynthesis of androgens and the metabolism of prostaglandins. nih.govnih.gov By catalyzing the reduction of steroid precursors, AKR1C3 contributes to the production of testosterone (B1683101) and 5α-dihydrotestosterone, which can fuel the growth of hormone-dependent cancers. nih.govnih.gov Analogs of this compound, such as those derived from naproxen (B1676952), have been shown to be potent and selective inhibitors of AKR1C3. nih.govresearchgate.net For example, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, a naproxen analog, was identified as a potent and selective AKR1C3 inhibitor. nih.gov The inhibitory activity of these compounds is often dependent on the presence of a free carboxylic acid group, as its replacement with an N-(methylsulfonyl)acetamide group led to a significant loss of activity. nih.govresearchgate.net

Interactive Data Table: Inhibition of AKR1C Isoforms by a Naproxen Analog

Compound Target Enzyme IC50 (µM)
N-(methylsulfonyl)acetamide analogue of naproxen AKR1C3 6.0

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-known targets of nonsteroidal anti-inflammatory drugs (NSAIDs) and are also implicated in cancer progression. nih.gov While some naphthalene derivatives exhibit COX inhibitory activity, recent drug design efforts have focused on developing selective AKR1C3 inhibitors that are devoid of COX inhibition to minimize gastrointestinal side effects. nih.govresearchgate.netnih.gov For instance, certain naproxen analogs have been engineered to maintain potent AKR1C3 inhibition while having no significant activity against COX-1 or COX-2. nih.govresearchgate.net

Axl receptor tyrosine kinase is another emerging target in cancer therapy, as its overexpression is associated with tumor growth, metastasis, and drug resistance. nih.gov Axl signaling is activated by its ligand, Gas6, leading to the activation of downstream pathways that promote cell survival and proliferation. nih.gov While there is no direct evidence of this compound inhibiting Axl kinase, the development of Axl inhibitors is an active area of research in oncology. nih.govnih.gov

Modulation of Cellular Pathways and Targets (e.g., Mcl-1 disruption)

Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the Bcl-2 family that is frequently overexpressed in various cancers, contributing to apoptosis resistance. nih.gov Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins. nih.gov The degradation of Mcl-1 is a critical step for the induction of apoptosis by certain targeted therapies. nih.gov While direct modulation of Mcl-1 by this compound has not been reported, the disruption of Mcl-1 function is a key strategy in cancer treatment. nih.govnih.gov

Impact on Cancer Cell Line Growth

Derivatives of 6-methoxynaphthalene have demonstrated promising inhibitory activity against various cancer cell lines. researchgate.net For example, certain synthesized 6-methoxynaphthalene derivatives showed notable antiproliferative activity against the colon cancer cell line HCT-116. researchgate.net The cytotoxic effects of these compounds are often evaluated using assays that measure cell viability, such as the MTT assay. nih.gov In studies involving naproxen analogs, the inhibition of AKR1C3 in cancer cells has been shown to block the production of testosterone and the induction of prostate-specific antigen (PSA), indicating a direct impact on cancer cell function. nih.govfigshare.com For instance, N-(2-hydroxyphenyl) acetamide (NA-2) was found to significantly inhibit the growth of the MCF-7 breast cancer cell line with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov

Interactive Data Table: Antiproliferative Activity of a Related Acetamide

Compound Cancer Cell Line IC50 (mM) Treatment Duration (hours)

Receptor-Ligand Interaction Mechanisms

The biological activity of a compound is largely determined by its ability to bind to and modulate the function of specific protein receptors. This section details the known interactions of this compound and its closely related derivatives with melatonin (B1676174) and sigma receptors.

Melatonin Receptor (MT1, MT2) Agonism/Antagonism

The melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of melatonin, a neurohormone pivotal in regulating circadian rhythms. nih.govnih.gov Activation of these receptors, typically through an agonist, initiates a signaling cascade that influences sleep, mood, and other processes. nih.govnih.gov Ligands can act as agonists (activating the receptor), antagonists (blocking the receptor), or partial agonists.

While the naphthalene-based structure of this compound is found in other known melatonin receptor ligands, such as Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide), specific and detailed mechanistic studies characterizing the direct agonistic or antagonistic activity of the 6-methoxy isomer at MT1 and MT2 receptors are not extensively detailed in publicly available scientific literature. nih.gov Research on melatonin analogues has shown that the position of the methoxy (B1213986) group on the naphthalene ring is a critical determinant of binding affinity and functional activity at MT1 and MT2 receptors.

Sigma Receptor (σ1, σ2) Modulation

Sigma receptors, classified as σ1 and σ2, are intracellular chaperone proteins found predominantly at the endoplasmic reticulum-mitochondrion interface. nih.govmdpi.com They are implicated in a wide range of cellular functions and are targets for therapeutic agents in neurology and psychiatry. nih.govnih.gov Modulation of these receptors can trigger various downstream effects, including regulation of ion channels and intracellular calcium signaling. mdpi.comnih.gov

Research has been conducted on a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives to investigate their affinity and activity at sigma receptors. nih.govnih.gov These studies aimed to understand how the naphthalene nucleus influences activity at the σ1 receptor. nih.gov In one study, linking the 6-methoxynaphthalen-1-yl moiety to various polymethyl-substituted piperidines yielded compounds with notable affinity for both σ1 and σ2 subtypes. nih.gov The functional activity of these derivatives was assessed by measuring their effect on bradykinin-triggered calcium mobilization, a method used to infer σ receptor-mediated activity. nih.gov

The binding affinities for some of these derivatives are presented below.

Compoundσ1 Affinity Ki (nM)σ2 Affinity Ki (nM)Selectivity Ratio (σ1/σ2)
Derivative 114.84.83.08
Derivative 25.310.30.51
Derivative 37.81.55.20

Note: The data presented is for N-(6-methoxynaphthalen-1-yl)alkyl piperidine (B6355638) derivatives and not this compound itself. The specific derivatives are detailed in the source literature. nih.gov

These findings indicate that the N-(6-methoxynaphthalen-1-yl) core structure is a viable scaffold for designing ligands with high affinity for sigma receptors. nih.govnih.gov The nature of the modulation (agonist vs. antagonist) can be influenced by the other chemical moieties attached to this core structure. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rrpharmacology.rupreprints.org These in silico studies are crucial in drug discovery for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds to identify potential drug candidates. nih.gov The results of docking studies are often expressed as a binding energy or docking score, which estimates the binding affinity. preprints.org

While molecular docking has been employed to study various acetamide derivatives and their interactions with biological targets, specific molecular docking and protein-ligand interaction studies for this compound with the melatonin (MT1, MT2) or sigma (σ1, σ2) receptors are not prominently featured in the reviewed scientific literature. nih.govresearchgate.neteurjchem.com A computational investigation of the closely related compound N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine) has been reported, highlighting the potential for such methods to elucidate binding modes. researchgate.net

Such studies for this compound would involve:

Receptor Preparation: Using the known crystal structures of the MT1, MT2, σ1, or σ2 receptors. nih.gov

Ligand Preparation: Creating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the binding site of the receptor and calculate the most stable binding poses and their corresponding binding affinities.

Interaction Analysis: Examining the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. nih.gov

These computational analyses would provide valuable hypotheses about the compound's binding affinity, selectivity, and functional activity (agonism/antagonism) at these receptors, guiding further experimental validation.

Advanced Analytical Methodologies in Naphthalenic Acetamide Research

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation, isolation, and purity verification of N-(6-methoxynaphthalen-1-yl)acetamide, particularly after its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC (RP-HPLC) method is typically employed for non-polar to moderately polar compounds like this compound. sielc.com In this method, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. researchgate.net The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. This technique is highly sensitive and can detect impurities at very low concentrations. researchgate.net The method can be scaled up for preparative separation to isolate the pure compound from reaction byproducts or impurities. sielc.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

Parameter Condition Purpose
Column C18, 4.6 x 250 mm, 5 µm Provides a non-polar stationary phase for effective separation.
Mobile Phase Acetonitrile:Water (gradient) Elutes the compound and impurities from the column. A gradient allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/min Ensures optimal separation and peak shape.
Detection UV at 254 nm Naphthalenic rings strongly absorb UV light, allowing for sensitive detection.
Injection Volume 10 µL A small, precise volume is used for quantitative analysis.

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak resolution. |

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used to monitor the progress of a chemical reaction and to quickly assess the purity of the resulting product. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (solvent system). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. The separated spots are visualized, often under UV light. The purity is qualitatively assessed by the presence of a single spot.

Spectroscopic Assays for Functional Biological Evaluation

Spectroscopic techniques, particularly fluorescence spectroscopy, are powerful tools for evaluating the functional biological activity of this compound by monitoring its interactions with biological targets. Naphthalene (B1677914) derivatives are often fluorescent, and their photophysical properties can be sensitive to their local environment. ekb.egmdpi.com

The fluorescence emission spectrum of a naphthalenic compound can change upon binding to a biological macromolecule, such as a protein or enzyme. ekb.eg This change can manifest as a shift in the maximum emission wavelength (λem), a change in fluorescence intensity (quenching or enhancement), or a change in fluorescence lifetime. mdpi.com For instance, if this compound binds to a hydrophobic pocket on a target protein, its fluorescence might increase and undergo a blue shift (a shift to a shorter wavelength) due to the change from a polar aqueous environment to a non-polar protein environment. By titrating the target protein into a solution of the compound and monitoring these spectral changes, one can study the binding event, which is the basis of its biological function. mdpi.com

Table 2: Hypothetical Fluorescence Data for this compound Binding to a Target Protein

Condition Max Emission Wavelength (λem) Relative Fluorescence Intensity Interpretation
Compound in Buffer 450 nm 100 The compound is in a polar, aqueous environment.

| Compound + Target Protein | 435 nm | 250 | A blue shift and intensity enhancement suggest the compound is binding to a non-polar site on the protein. |

In Vitro Assays for Target Binding Affinity (e.g., Fluorescence Polarization, Surface Plasmon Resonance)

Quantitative in vitro assays are essential for determining the binding affinity of this compound to its specific biological target.

Fluorescence Polarization (FP): FP is a homogeneous assay technique used to measure molecular interactions in solution. bmglabtech.com The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled molecule (a "tracer" or "probe") tumbles rapidly in solution, leading to a low polarization value when excited with polarized light. If this tracer binds to a large protein, its tumbling slows dramatically, resulting in a high polarization value. nih.gov

To measure the binding affinity of this compound, a competitive FP assay is designed. nih.gov In this setup, the target protein, a fluorescent tracer known to bind the protein, and varying concentrations of the unlabeled this compound are mixed. The unlabeled compound competes with the tracer for binding to the protein. At high concentrations of the test compound, it displaces the tracer, which tumbles freely and returns a low polarization signal. rsc.org The concentration at which the compound displaces 50% of the bound tracer (the IC₅₀ value) can be determined and used to calculate the binding affinity (Kᵢ).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. cnr.it In a typical SPR experiment, the target protein (ligand) is immobilized on the surface of a sensor chip. A solution containing this compound (analyte) is then flowed over the surface. cnr.it Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in resonance units (RU). cnr.it This allows for the direct measurement of the association rate (kₐ) and the dissociation rate (kₔ). The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ. nih.gov

Table 3: Representative Kinetic Data from an SPR Experiment

Parameter Value Description
Association Rate (kₐ) 1.5 x 10⁵ M⁻¹s⁻¹ The rate at which the compound binds to the target.
Dissociation Rate (kₔ) 3.0 x 10⁻³ s⁻¹ The rate at which the compound dissociates from the target.

| Dissociation Constant (Kₔ) | 20 nM | A measure of binding affinity (kₔ/kₐ); lower values indicate stronger binding. |

Cell-Based Assays for Cellular Response and Activity Determination (e.g., MIC technique)

After confirming target binding, cell-based assays are used to determine if this binding translates into a functional response within a cellular context. If this compound is being investigated for antimicrobial properties, the Minimum Inhibitory Concentration (MIC) technique is a fundamental assay.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure for determining MIC values. In this assay, two-fold serial dilutions of this compound are prepared in a liquid growth medium in the wells of a microtiter plate. Each well is then inoculated with a standardized concentration of a specific bacterium or fungus. After incubation, the wells are visually inspected for turbidity (a sign of microbial growth). The MIC is recorded as the lowest compound concentration in a clear well, indicating that growth has been inhibited. This assay provides crucial information about the compound's potency against various microbial strains.

Table 4: Illustrative MIC Data for this compound

Microbial Strain MIC (µg/mL)
Staphylococcus aureus 16
Escherichia coli 64
Pseudomonas aeruginosa >128

Future Directions and Emerging Research Avenues for N 6 Methoxynaphthalen 1 Yl Acetamide

Rational Design of Novel Naphthalenic Acetamide (B32628) Derivatives with Enhanced Specificity

The rational design of new derivatives based on the N-(6-methoxynaphthalen-1-yl)acetamide scaffold is a pivotal step towards enhancing therapeutic specificity and potency. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that minor structural modifications can significantly impact biological activity. Future research should systematically explore substitutions on both the naphthalene (B1677914) ring and the acetamide group. For instance, the introduction of different functional groups at various positions on the naphthalene core could modulate lipophilicity, electronic distribution, and steric hindrance, thereby influencing target binding and pharmacokinetic properties.

Furthermore, altering the length and branching of the acetamide side chain could provide insights into the optimal conformation for interacting with specific biological targets. The synthesis and evaluation of a library of such derivatives would be instrumental in identifying compounds with improved selectivity and reduced off-target effects. For example, studies on related 6-methoxynaphthalene derivatives have shown that modifications can lead to promising inhibitory activity against cancer cell lines. researchgate.net

Table 1: Proposed Modifications for Rational Drug Design

Modification SiteProposed SubstituentsRationale
Naphthalene RingHalogens (F, Cl, Br), Alkyl groups, Nitro groupsTo alter electronic properties and lipophilicity, potentially enhancing membrane permeability and target interaction.
Acetamide NitrogenAlkylation, ArylationTo explore the impact of steric bulk on binding affinity and selectivity.
Acetyl GroupReplacement with other acyl groups (e.g., propionyl, benzoyl)To investigate the influence of the acyl chain length and aromaticity on biological activity.

Exploration of New Molecular Targets and Biological Pathways

Identifying and validating novel molecular targets is crucial for elucidating the mechanism of action of this compound and its derivatives. Based on the activities of structurally similar compounds, several promising targets can be investigated. For instance, some 6-methoxynaphthalene derivatives have been evaluated for their anticancer activity, with molecular modeling studies suggesting potential interactions with enzymes like aldo-keto reductase 1C3 (AKR1C3). researchgate.net This suggests that this compound could be explored as a potential modulator of this enzyme, which is implicated in cancer cell proliferation and drug resistance.

In the context of neurodegenerative diseases, acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the progression of Alzheimer's disease. nih.govresearchgate.net Therefore, assessing the inhibitory potential of this compound against BChE could open up new therapeutic avenues. Broader screening against a panel of kinases, proteases, and other enzymes involved in key pathological pathways would be a valuable approach to uncover novel mechanisms of action.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is paramount in modern drug discovery. For this compound, computational tools can accelerate the identification of promising derivatives and predict their biological activities. Molecular docking studies can be employed to simulate the binding of the compound and its analogs to the active sites of potential targets, providing insights into binding affinities and interaction modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of naphthalenic acetamide derivatives with their observed biological activities. This can aid in the prediction of the potency of novel, unsynthesized compounds. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be utilized to assess the drug-likeness of designed molecules at an early stage, helping to prioritize compounds with favorable pharmacokinetic profiles. These in silico findings must then be corroborated through robust in vitro and in vivo experimental studies.

Table 2: Integrated Research Approaches

ApproachDescriptionExpected Outcome
Computational
Molecular DockingSimulating the interaction of ligands with protein targets.Prediction of binding affinity and key interactions.
QSARCorrelating chemical structure with biological activity.Predictive models for designing more potent compounds.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles.Early identification of candidates with favorable drug-like properties.
Experimental
In Vitro AssaysEnzyme inhibition assays, cell-based proliferation and apoptosis assays.Validation of computational predictions and determination of biological activity.
In Vivo ModelsAnimal models of relevant diseases (e.g., cancer, neurodegeneration).Evaluation of efficacy and preliminary safety in a biological system.

Development of Naphthalenic Acetamides for Emerging Therapeutic Areas

The structural motif of this compound holds potential for development in various therapeutic areas beyond those initially explored. The anti-inflammatory properties of many naphthalene derivatives suggest that this compound could be investigated for its efficacy in inflammatory disorders. Similarly, the known analgesic effects of some acetamides warrant exploration of the pain-relieving potential of this specific scaffold.

The growing field of oncology presents numerous opportunities. The ability of some 6-methoxynaphthalene derivatives to inhibit cancer cell growth suggests that this compound and its analogs could be developed as novel anticancer agents. researchgate.net Furthermore, the neuroprotective potential of related compounds indicates a possible role in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

Synergistic Effects with Established Research Agents

Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies. In oncology, for example, combining this compound with conventional chemotherapeutic drugs could potentially enhance their efficacy or overcome drug resistance. Research on novel N-substituted-6-methoxynaphthalene-2-carboxamides has shown their potential as chemosensitizing agents that can reverse adriamycin resistance in cancer cell lines. researchgate.netnih.gov This provides a strong rationale for exploring the potential of this compound in combination therapies.

Similarly, in the context of neurodegenerative diseases, combining a naphthalenic acetamide derivative with a standard-of-care treatment could offer a multi-pronged approach to tackling the complex pathology of these conditions. Such combination therapies could allow for lower doses of individual drugs, potentially reducing side effects while achieving a greater therapeutic effect.

Q & A

Q. What are the standard synthetic protocols for N-(6-methoxynaphthalen-1-yl)acetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves acetylation of 6-methoxynaphthalen-1-amine with acetic anhydride under reflux conditions. Key steps include:

  • Amine Activation : React the amine precursor with acetic anhydride in a polar solvent (e.g., acetic acid) at 80–100°C for 4–6 hours.
  • Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures improves purity .
  • Quality Control : Confirm purity via HPLC (≥98%) and characterize using 1H^1H/13C^{13}C NMR and IR spectroscopy to verify acetamide formation and absence of unreacted amine .

Q. What biological activities have been reported for this compound and related analogs?

Methodological Answer:

  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using minimum inhibitory concentration (MIC) assays. Methoxy-substituted analogs show enhanced activity compared to chloro derivatives, likely due to improved membrane penetration .
  • Anticancer Potential : Evaluated via cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs with methoxy groups exhibit moderate IC50_{50} values (10–50 µM), suggesting apoptosis induction via caspase-3 activation .

Q. Which analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm amide C=O stretch (~1670 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .
    • NMR : 1H^1H NMR detects aromatic protons (δ 7.2–8.3 ppm) and methoxy singlet (δ ~3.9 ppm); 13C^{13}C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

Methodological Answer:

  • Catalyst Screening : Copper(I) catalysts (e.g., Cu(OAc)2_2) in click chemistry routes enhance regioselectivity for triazole-linked derivatives (e.g., 85% yield in ethanol/water solvent systems) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but may require post-synthesis purification to remove residues .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates (e.g., nitro-substituted precursors) .

Q. How can researchers resolve discrepancies in reported biological activity data for methoxy-substituted naphthalene acetamides?

Methodological Answer:

  • Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for MIC assays) to minimize variability.
  • Structural Comparisons : Perform SAR studies by synthesizing analogs with varying substituents (e.g., 6-methoxy vs. 6-chloro). For example, methoxy groups enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets .
  • Mechanistic Studies : Conduct enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) to identify specific targets .

Q. What role does computational modeling play in studying the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Predict binding modes to proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock. Methoxy groups may form hydrogen bonds with Thr373^{373} in COX-2’s active site .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for binding .
  • QSAR Models : Develop predictive models using descriptors like logP and polar surface area to optimize bioactivity .

Q. How can researchers design derivatives of this compound to enhance pharmacokinetic properties?

Methodological Answer:

  • Prodrug Strategies : Introduce ester groups to improve oral bioavailability, which can be hydrolyzed in vivo to the active acetamide .
  • Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) to resist demethylation by CYP450 enzymes .
  • Solubility Enhancement : Incorporate polar substituents (e.g., sulfonamides) while maintaining logP < 5 for balanced membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.